1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate
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Overview
Description
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of tert-butyl, methyl, bromo, and iodo substituents, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate typically involves multiple steps, including halogenation, cyclization, and esterification. One common approach is:
Halogenation: Introduction of bromine and iodine atoms to the precursor molecule.
Cyclization: Formation of the indazole ring through cyclization reactions.
Esterification: Introduction of tert-butyl and methyl groups via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromo and iodo) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,2-dicarboxylate
Uniqueness
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is unique due to its specific combination of substituents and the positions of these groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is a synthetic compound belonging to the indazole family. This compound features a complex structure with multiple functional groups, including bromine and iodine substituents, which contribute to its potential biological activities. The molecular formula of this compound is C14H14BrIN2O4, and it has garnered attention in medicinal chemistry due to its promising pharmacological properties.
- Molecular Weight : 481.08 g/mol
- Molecular Formula : C14H14BrIN2O4
Biological Activities
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : This compound has shown potential in inhibiting certain kinases involved in cancer cell signaling pathways. The halogen substitutions (bromo and iodo) are believed to enhance its ability to bind to specific enzymes and receptors, thereby influencing cellular signaling critical for tumor growth and proliferation .
- Antimicrobial Properties : Studies have demonstrated that similar indazole compounds possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogens has been linked to increased antibacterial effectiveness .
The biological activity of this compound is primarily mediated through its interactions with cellular receptors and enzymes. These interactions can modulate key signaling pathways associated with disease progression:
- Kinase Inhibition : The compound may inhibit specific kinases that play a role in cancer cell survival and proliferation.
- Biofilm Disruption : Similar compounds have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study examining the anticancer properties of indazole derivatives found that compounds with halogen substitutions exhibited significant cytotoxic effects on various cancer cell lines. The study indicated that this compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial activities, indazole derivatives were tested against multiple bacterial strains. The results indicated that compounds with bromine and iodine substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of non-halogenated counterparts .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related indazole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Tert-butyl) 7-methyl 5-chloro-3-iodo-1H-indazole | Contains chlorine instead of bromine | May exhibit different reactivity due to chlorine's electronegativity |
1-(Tert-butyl) 7-methyl 5-bromo-3-fluoro-1H-indazole | Contains fluorine instead of iodine | Potentially different biological activity due to fluorine's small size |
1-(Tert-butyl) 5-methyl 3-bromo-1H-indazole | Lacks one carboxylate group | Simpler structure may lead to different properties |
Properties
Molecular Formula |
C14H14BrIN2O4 |
---|---|
Molecular Weight |
481.08 g/mol |
IUPAC Name |
1-O-tert-butyl 7-O-methyl 5-bromo-3-iodoindazole-1,7-dicarboxylate |
InChI |
InChI=1S/C14H14BrIN2O4/c1-14(2,3)22-13(20)18-10-8(11(16)17-18)5-7(15)6-9(10)12(19)21-4/h5-6H,1-4H3 |
InChI Key |
MNGSFLBVGPWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |
Origin of Product |
United States |
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